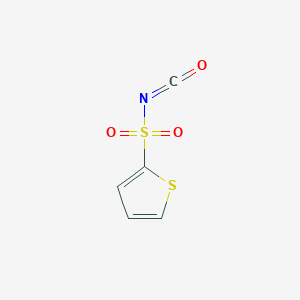
Thiophene-2-sulfonyl isocyanate
Übersicht
Beschreibung
Thiophene-2-sulfonyl isocyanate is a compound with the molecular formula C5H3NO3S2 . It contains a total of 14 bonds, including 11 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 4 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 sulfone, and 1 Thiophene .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives . Another method involves ring-forming multicomponent reactions for synthesizing thiophenes and their derivatives .Molecular Structure Analysis
The molecular structure of Thiophene-2-sulfonyl isocyanate includes a five-membered ring made up of one sulfur and four carbon atoms . The compound has a molecular weight of 189.2 g/mol .Chemical Reactions Analysis
Thiophene derivatives, including Thiophene-2-sulfonyl isocyanate, are important building blocks in natural products, pharmaceutical active compounds, and materials for electronic and opto-electronic devices . They have peculiar redox potentials and have found application as hole transport materials in OLED (organic light emitting diodes), OFET (organic field-effect transistors), and OPV (organic photovoltaics) .Physical And Chemical Properties Analysis
Thiophene-2-sulfonyl isocyanate has a molecular weight of 189.2 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 5. It has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 100 Ų .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Thiophene derivatives, including Thiophene-2-sulfonyl isocyanate, are a potential class of biologically active compounds. They are used by medicinal chemists to develop advanced compounds with various biological effects, such as anticancer agents .
Anticancer Activity
Compounds containing thiophene moieties have been screened for anticancer activity against human cancer cell lines, indicating the potential use of Thiophene-2-sulfonyl isocyanate in cancer research .
Organic Semiconductors
Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors, which are crucial for developing electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors, suggesting that Thiophene-2-sulfonyl isocyanate could serve a similar function .
Anti-Atherosclerotic Agents
Thiophenes are used in synthesizing anti-atherosclerotic agents, implying that Thiophene-2-sulfonyl isocyanate may also be used in developing treatments for atherosclerosis .
Metal Complexing Agents
Thiophenes act as metal complexing agents, which could mean that Thiophene-2-sulfonyl isocyanate may find applications in coordination chemistry to form complexes with metals .
Insecticide Development
The use of thiophenes in the development of insecticides suggests that Thiophene-2-sulfonyl isocyanate could be used to create new insecticidal formulations .
Sustainable Chemistry
Isocyanates, including Thiophene-2-sulfonyl isocyanate, can be synthesized using more sustainable methods, which is crucial for green chemistry initiatives .
Wirkmechanismus
Target of Action
Thiophene-2-sulfonyl isocyanate is a chemical compound that is used in various chemical reactions. Isocyanates, in general, are known to react with a variety of nucleophiles, including cyanide, oxygen, nitrogen, sulfur, or phosphorous .
Mode of Action
The mode of action of Thiophene-2-sulfonyl isocyanate involves its interaction with these nucleophiles. In a typical SN2 nucleophilic substitution reaction, Thiophene-2-sulfonyl isocyanate can act as a versatile nucleophile, reacting with alkyl halides to yield highly substituted secondary amides . This reaction greatly expands the chemical diversity, introducing an alternative bond break compared to classical amide synthesis .
Biochemical Pathways
Isothiocyanates, which can be synthesized from isocyanides like thiophene-2-sulfonyl isocyanate, are widely used in heterocycle and thiourea synthesis, as well as for medicinal and biochemistry applications . They are known to exhibit biological activity, including anti-cancer, anti-inflammatory, anti-microbial, antibiotic, antibacterial, fungicidal, or insecticidal activity .
Result of Action
The molecular and cellular effects of Thiophene-2-sulfonyl isocyanate’s action depend on the specific reaction and the nucleophile it interacts with. For instance, in the case of an SN2 reaction with alkyl halides, the result is the formation of highly substituted secondary amides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Thiophene-2-sulfonyl isocyanate. For instance, the fluorescence quenching of thiophene substituted1,3,4-oxadiazole derivative by different environmental pollutant aromatic amine derivatives has been studied . These studies can provide insights into how environmental factors influence the compound’s action.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(oxomethylidene)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3S2/c7-4-6-11(8,9)5-2-1-3-10-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPHCEHVHVSGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2-sulfonyl isocyanate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((4-Methoxy-3-methylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2937913.png)
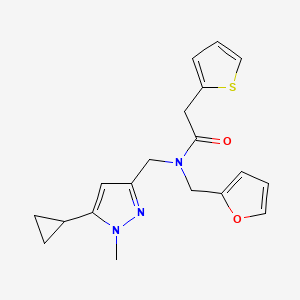
![2-[2-[Bis(2-ethylhexyl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B2937918.png)
![3-(4-Ethoxyphenyl)sulfonyl-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2937919.png)
![4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2937922.png)
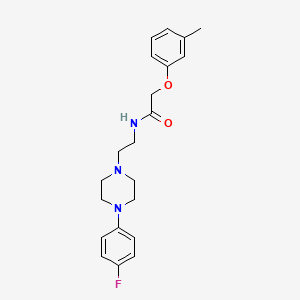
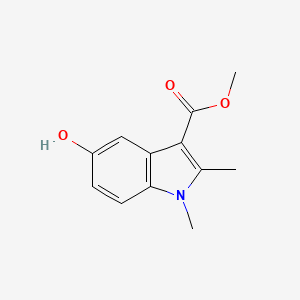

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2937926.png)
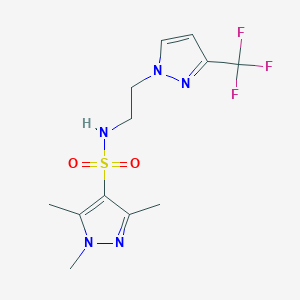
![Methyl 2-[2-[2-(cyclopentylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2937928.png)
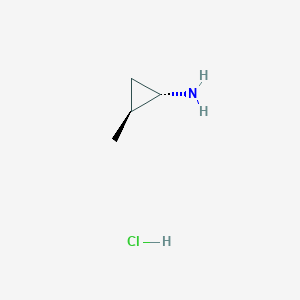
![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)
![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/no-structure.png)